molecular formula C27H38N4OS B3067737 (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide CAS No. 1421052-39-2

(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

Cat. No.: B3067737
CAS No.: 1421052-39-2
M. Wt: 466.7 g/mol
InChI Key: SBIFZNWYUGRUDF-CQOQZXRMSA-N
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Description

(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide is a useful research compound. Its molecular formula is C27H38N4OS and its molecular weight is 466.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Research has shown that derivatives of 2-aminothiophenes, which are structurally related to the queried compound, exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities (Prasad et al., 2017).

Chiral Solvating Agents

  • NMR Spectroscopy and Enantiodiscrimination : Thiourea derivatives related to the queried compound have been used as chiral solvating agents for enantiodiscrimination of derivatized amino acids in nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo et al., 2020).

Synthesis of Novel Compounds

  • Asymmetric Syntheses : The compound is structurally similar to those used in the asymmetric synthesis of various acids, demonstrating its potential in creating novel chemical entities (Gaucher et al., 1994).

Kinetic Studies

  • Enantiomer Differentiation : Similar compounds have been studied for their role in the differentiation of enantiomers, particularly beta-amino acid enantiomers, using kinetic methods (Hyyryläinen et al., 2010).

Receptor Antagonism

  • Neuroexcitatory Amino Acids Antagonism : Compounds structurally related to the queried molecule have been used in the synthesis of lactones as potential antagonists for neuroexcitatory amino acids (Goldberg et al., 1983).

Dipeptidyl Peptidase IV Inhibition

  • Treatment of Type 2 Diabetes : Analogues of the compound have been evaluated as inhibitors of dipeptidyl peptidase IV, showcasing potential applications in the treatment of type 2 diabetes (Edmondson et al., 2006).

Properties

IUPAC Name

(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzhydryl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4OS/c1-27(2,3)24(30-26(33)29-22-18-12-11-17-21(22)28)25(32)31(4)23(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,21-24H,11-12,17-18,28H2,1-4H3,(H2,29,30,33)/t21-,22-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIFZNWYUGRUDF-CQOQZXRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3CCCCC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)N[C@@H]3CCCC[C@H]3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
Reactant of Route 3
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
Reactant of Route 4
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
Reactant of Route 5
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
Reactant of Route 6
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

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